5-(Morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
5-(Morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound with the molecular formula C16H18N4O2S and a molecular weight of 330.41 g/mol
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These compounds are known to interact with various target receptors, suggesting a broad spectrum of potential targets .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests that 5-(Morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol might interact with its targets in a similar manner, leading to changes in the activity of these enzymes.
Biochemical Pathways
Given the potential enzyme inhibitory activities of similar compounds , it can be inferred that this compound might affect various biochemical pathways related to these enzymes, leading to downstream effects such as modulation of cellular metabolism, signal transduction, and other physiological processes.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds , suggesting that these properties could be predicted for this compound using similar methods.
Result of Action
One compound showed superior top1 inhibitory activity compared with the powerful natural top1-inhibitor camptothecin . This suggests that this compound might have similar effects, potentially leading to changes in DNA replication and transcription processes in cells.
Action Environment
The synthesis of similar compounds has been achieved via a one-pot catalyst-free procedure at room temperature , suggesting that the stability and efficacy of this compound might be influenced by factors such as temperature and the presence of catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of the morpholine and p-tolyl groups. Common reagents used in these reactions include thionyl chloride, morpholine, and p-tolylmethyl chloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring or the p-tolyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(Morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol: Similar structure with an ethyl group instead of a hydrogen atom.
Other thiazolo[3,2-b][1,2,4]triazole derivatives: Compounds with different substituents on the thiazolo[3,2-b][1,2,4]triazole core.
Uniqueness
5-(Morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-[(4-methylphenyl)-morpholin-4-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-11-2-4-12(5-3-11)13(19-6-8-22-9-7-19)14-15(21)20-16(23-14)17-10-18-20/h2-5,10,13,21H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBIAJHSUPXVSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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